Tfmdck HCl
Descripción
While specific data on Tfmdck HCl (hypothetical name) are unavailable in the provided evidence, a structured introduction can be inferred from pharmacological guidelines and analogous compounds. For instance, compounds like MCN-6186 HCl () share key characteristics with Tfmdck HCl, such as biochemical reagent status, hydrochloride salt formulation, and applications in research. Typically, such compounds exhibit:
- Chemical complexity: Likely a heterocyclic or aryl-substituted structure with functional groups enabling biological interactions.
- Physicochemical properties: Molecular weights ~400–500 Da, moderate hydrophobicity, and stability under controlled storage conditions (e.g., -20°C for long-term storage) .
Propiedades
Número CAS |
1782026-45-2 |
|---|---|
Fórmula molecular |
C14H17ClF3NO |
Peso molecular |
307.74 g/mol |
Nombre IUPAC |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c1-18-13(9-5-4-8-12(13)19)10-6-2-3-7-11(10)14(15,16)17;/h2-3,6-7,18H,4-5,8-9H2,1H3;1H |
Clave InChI |
OMRJGQGAJQJAQV-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCCCC1=O)C2=CC=CC=C2C(F)(F)F.Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyldeschloroketamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzylamine.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a suitable catalyst to form the arylcyclohexylamine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of trifluoromethyldeschloroketamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials and intermediates.
Purification: Use of techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Step 1: Grignard Reaction
Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexane-1-ol.
Step 2: Dehydration
The alcohol intermediate undergoes acid-catalyzed dehydration to form 1-(2-chlorophenyl)-cyclohexene. Two methods were compared:
| Method | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional | -TSA/toluene | 110°C | 10 h | 88% |
| Green Chemistry | Acidic ionic liquid | 90°C | 30 min | 97% |
The acidic ionic liquid method avoids toxic solvents and improves efficiency .
Step 3: Oxidation
The alkene is oxidized with in aqueous acetone to yield 2-(2-chlorophenyl)-2-hydroxycyclohexane-1-one.
Step 4: Imination
The ketone reacts with methylamine to form 2-hydroxy-2-(2-chlorophenyl)-1-cyclohexane-N-methylimine.
Step 5: Thermal Rearrangement
The imine undergoes thermal rearrangement in decaline at 170°C to produce ketamine.
Acid-Catalyzed Dehydration
The reaction proceeds via protonation of the hydroxyl group, forming a carbocation intermediate, followed by -elimination (Figure 2 in ). The acidic ionic liquid stabilizes the transition state, enhancing reaction efficiency.
Oxidation with KMnO4\text{KMnO}_4KMnO4
cleaves the double bond in 1-(2-chlorophenyl)-cyclohexene, forming a diol intermediate that rearranges to the α-hydroxy ketone .
Thermal Rearrangement
The imine intermediate undergoes a -shift mechanism, migrating the methylamino group to form the final ketamine structure (Figure 3 in ).
Grignard Reaction Optimization
| Molar Ratio (2-chlorophenyl MgBr:cyclohexanone) | Temperature | Yield |
|---|---|---|
| 1:1 | 25°C | 74% |
| 1.25:1 | 25°C | 82% |
Higher molar ratios and ambient temperatures maximize yield .
Advantages of the Synthetic Route
-
Elimination of Toxic Reagents : Avoids bromine, a hazardous reagent used in traditional methods.
-
Green Chemistry : Acidic ionic liquids replace corrosive acids (e.g., ) and reduce solvent waste.
-
High Yields : All steps exceed 80% efficiency, with a total yield of 72.5% for the final product .
Spectroscopic Characterization
Aplicaciones Científicas De Investigación
Trifluoromethyldeschloroketamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of arylcyclohexylamines.
Biology: Investigated for its effects on neural pathways and potential as a neuroprotective agent.
Medicine: Explored for its potential antidepressant properties.
Industry: Utilized in the development of new anesthetic agents.
Mecanismo De Acción
The mechanism of action of trifluoromethyldeschloroketamine hydrochloride involves:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and dopamine.
Pathways Involved: The compound affects the glutamatergic and dopaminergic pathways, contributing to its psychoactive effects.
Comparación Con Compuestos Similares
Key observations :
- Tfmdck HCl likely shares a hydrochloride salt formulation with MCN-6186 HCl, enhancing solubility in polar solvents.
- Structural variations (e.g., methoxy groups in MCN-6186) may influence bioavailability and target binding .
Pharmacokinetic and Toxicological Profiles
Per pharmacological guidelines (), therapeutic drug monitoring (TDM) parameters and toxicity data are critical for comparison:
Key observations :
- Structural similarity models () indicate that shared functional groups (e.g., aryl ethers) may correlate with hepatotoxic or cardiotoxic effects.
Functional and Mechanistic Differences
Using chemical similarity thresholds (), Tfmdck HCl may diverge from analogs in:
- Target selectivity : Hypothetical affinity for serotonin receptors vs. adrenergic targets in MCN-6186 HCl.
- In vitro potency : EC₅₀ values in cellular assays could vary by >10-fold due to substituent positioning.
- Synthetic accessibility : Longer synthesis routes for Tfmdck HCl (e.g., additional chiral centers) may impact scalability .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Tfmdck HCl, and how can researchers validate its purity and structural integrity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution under anhydrous conditions, followed by HCl salt formation. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). Ensure calibration with certified reference standards .
Q. How should researchers design dose-response experiments for Tfmdck HCl in preclinical models to ensure reproducibility?
- Methodological Answer : Use a log-scale dose range (e.g., 0.1–100 µM) in triplicate, with positive/negative controls (e.g., vehicle and a known modulator). Employ blinded randomization to avoid bias. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include power analysis to justify sample sizes and report confidence intervals .
Q. What are the best practices for literature review when planning a study on Tfmdck HCl’s mechanism of action?
- Methodological Answer : Conduct systematic searches in PubMed, Scopus, and Web of Science using Boolean operators (e.g., "Tfmdck HCl" AND "kinase inhibition"). Limit results to peer-reviewed articles (2015–2025) and prioritize studies with transparent methodologies (e.g., full experimental protocols in supplements). Cross-reference citations in review articles to identify foundational papers .
Advanced Research Questions
Q. How can conflicting data on Tfmdck HCl’s selectivity profile across kinase assays be resolved?
- Methodological Answer :
- Step 1 : Compare assay conditions (e.g., ATP concentrations, incubation times) between studies. Variations in ATP levels (>1 mM vs. physiological 1–10 µM) can alter inhibition kinetics .
- Step 2 : Validate findings using orthogonal methods (e.g., thermal shift assays vs. radiometric kinase activity assays).
- Step 3 : Use cheminformatics tools (e.g., Molecular Operating Environment) to model binding interactions and identify off-target kinases with similar active-site geometries .
Q. What strategies are effective for optimizing Tfmdck HCl’s solubility and bioavailability in in vivo models?
- Methodological Answer :
- Salt Formulation : Test alternative counterions (e.g., mesylate, phosphate) to improve aqueous solubility.
- Nanoformulation : Use lipid-based nanoparticles (e.g., PEGylated liposomes) to enhance plasma half-life. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Pharmacokinetic Analysis : Conduct LC-MS/MS to measure plasma/tissue concentrations over time. Adjust dosing regimens based on AUC (area under the curve) and Cmax .
Q. How should researchers address discrepancies in reported cytotoxic effects of Tfmdck HCl across cancer cell lines?
- Methodological Answer :
- Variable Control : Standardize cell culture conditions (e.g., passage number, serum batch, hypoxia vs. normoxia).
- Genetic Profiling : Use RNA sequencing or CRISPR screens to identify lineage-specific resistance markers (e.g., ABC transporters).
- Data Normalization : Express cytotoxicity as a percentage of vehicle-treated controls and include a housekeeping gene (e.g., GAPDH) for RT-qPCR normalization .
Q. What computational methods are recommended for predicting Tfmdck HCl’s metabolite profiles and potential toxicity?
- Methodological Answer :
- In Silico Tools : Use Xenosite (https://xenosite.org ) to predict phase I/II metabolism sites.
- Docking Studies : Perform molecular dynamics simulations (e.g., GROMACS) to assess metabolite binding to off-target receptors (e.g., hERG channel).
- Validation : Cross-reference predictions with in vitro hepatocyte metabolism assays and Ames test results for mutagenicity .
Methodological Guidelines for Data Reporting
- Data Tables : Include raw data (e.g., IC₅₀ values ± SEM), statistical tests used (e.g., ANOVA with Tukey post-hoc), and exact sample sizes. Avoid abbreviating chemical names .
- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses. Highlight limitations in experimental reproducibility (e.g., reagent lot variability) .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
